

Check Availability & Pricing

Technical Guide: Mohawk (MKX) Protein Expression in Adult Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mhlwaak	
Cat. No.:	B12390807	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Mohawk (MKX) homeobox protein is a critical transcription factor involved in the development and homeostasis of musculoskeletal tissues. Its precise regulation is vital for maintaining the integrity of tendons, ligaments, and other connective tissues. This document provides a comprehensive overview of MKX protein expression in adult tissues, detailing quantitative expression levels, key signaling pathways, and standardized experimental protocols for its detection and quantification.

Introduction to Mohawk (MKX)

Mohawk (MKX) is a member of the Three Amino acid Loop Extension (TALE) superclass of atypical homeobox transcription factors.[1] Initially identified for its crucial role in tendon development, MKX is now recognized as a key regulator of tenogenic differentiation and the maintenance of various ligamentous structures.[2] Studies in mouse and rat models have demonstrated that the absence of Mkx leads to hypoplastic tendons, reduced collagen fibril diameter, and a downregulation of essential extracellular matrix genes like type I collagen.[1][3] Functionally, MKX acts as a transcriptional regulator, and its expression is robustly upregulated in progenitor cells during tendon development.[2] In adult tissues, MKX is pivotal for tissue homeostasis and repair, with its reduced expression being associated with degenerative conditions such as those affecting the anterior cruciate ligament (ACL) and intervertebral discs. Its subcellular location is primarily in the nucleoplasm and nuclear speckles.

Quantitative Expression of Mohawk (MKX)

The expression of MKX varies significantly across different adult tissues, with the highest levels typically found in connective tissues. The following tables summarize available quantitative and semi-quantitative data from RNA sequencing and immunohistochemistry studies.

MKX Messenger RNA (mRNA) Expression in Human Tissues

RNA expression data provides a proxy for potential protein expression. Data from resources such as the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project indicate a biased expression pattern.

Tissue	RNA Expression Level (TPM/RPKM)	Data Source Category	Reference
Ovary	~4.5 RPKM	Biased Expression	
Prostate	~5.8 RPKM	Biased Expression	
Tendon (Calcaneal)	Expressed (Level not specified)	Bgee Database	
Adipose Tissue	Implicated in Biology	Transcriptomic Evidence	
Uterus	Low Specificity	Consensus Dataset (HPA/GTEx)	
Vagina	Low Specificity	Consensus Dataset (HPA/GTEx)	-
Fallopian Tube	Low Specificity	Consensus Dataset (HPA/GTEx)	
Skeletal Muscle	Low Specificity	Consensus Dataset (HPA/GTEx)	
Heart Muscle	Low Specificity	Consensus Dataset (HPA/GTEx)	
Brain	Low Specificity	Consensus Dataset (HPA/GTEx)	_

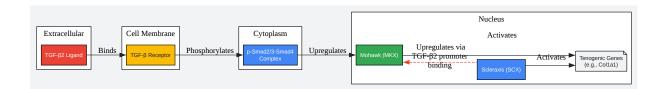
TPM: Transcripts Per Million; RPKM: Reads Per Kilobase of transcript, per Million mapped reads. Categories are based on annotations from the cited databases.

MKX Protein Expression in Human and Murine Tissues

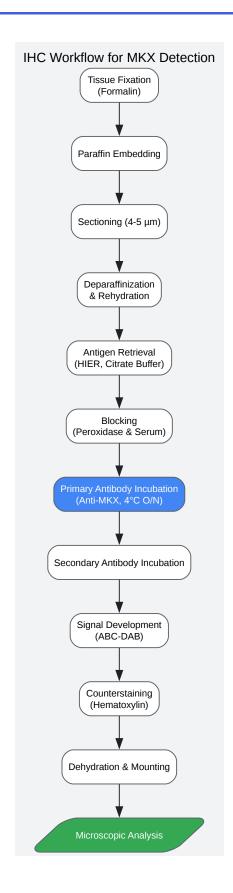
Protein expression data, primarily from immunohistochemistry (IHC), confirms the targeted expression of MKX in specific tissues and cell types. The Human Protein Atlas has evaluated MKX but notes that a reliable estimation of the overall protein expression profile is challenging due to data limitations. However, specific studies provide clear localization.

Tissue/Structu re	Species	Localization/E xpression Level	Key Findings	Reference
Outer Annulus Fibrosus (Intervertebral Disc)	Human, Mouse	Main site of expression	MKX promotes maintenance and regeneration.	
Tendons (e.g., Achilles)	Mouse, Rat	Strongly expressed in adults	Critical for regulating type I collagen expression.	_
Meniscus	Human	Expressed	Promotes cell phenotype, tissue repair, and reduces osteoarthritis severity.	_
Anterior Cruciate Ligament (ACL)	Human	Expression correlates with homeostasis	Reduced expression is a feature of degenerated ACLs.	_
Periodontal Ligament	Mouse	Expressed	Prevents degeneration by regulating osteogenesis.	
Skeletal Muscle	Mouse	Expressed in progenitor cells	Plays a role in adult skeletal muscle repair by modulating inflammation.	

Signaling Pathways Involving Mohawk (MKX)



MKX functions as a downstream effector and a modulator of key signaling pathways that govern cell differentiation and tissue maintenance, particularly in mesenchymal lineages.


The TGF-β Signaling Pathway

MKX plays a significant role in promoting the tenogenesis of mesenchymal stem cells (MSCs) by activating the Transforming Growth Factor-beta (TGF- β) signaling pathway. It can enhance the expression of other critical tenogenic factors, such as Scleraxis (Scx), establishing a positive feedback loop that drives differentiation towards a tendon-like lineage.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pnas.org [pnas.org]
- 2. Gene MKX [maayanlab.cloud]
- 3. pnas.org [pnas.org]
- To cite this document: BenchChem. [Technical Guide: Mohawk (MKX) Protein Expression in Adult Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390807#mohawk-protein-expression-in-adult-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com